molecular formula C10H4ClF3N2O2 B13666932 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline

Cat. No.: B13666932
M. Wt: 276.60 g/mol
InChI Key: VGBZFVFWNNCTHU-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, nitro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl groups. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-nitro-6-(trifluoromethyl)quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H4ClF3N2O2

Molecular Weight

276.60 g/mol

IUPAC Name

4-chloro-3-nitro-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4ClF3N2O2/c11-9-6-3-5(10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H

InChI Key

VGBZFVFWNNCTHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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